

Spectroscopic Profile of 2-Methylquinoline N-oxide: A Technical Guide

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Compound of Interest

Compound Name: *2-Methylquinoline N-oxide*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Methylquinoline N-oxide** (also known as quinaldine N-oxide), a heterocyclic compound of interest in pharmaceutical and materials science research. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate compound identification, characterization, and further research and development.

Introduction

2-Methylquinoline N-oxide is a derivative of quinoline, a structural motif prevalent in a wide array of biologically active compounds and functional materials. The introduction of an N-oxide functional group significantly alters the electronic properties and reactivity of the quinoline ring system, making it a valuable intermediate in organic synthesis. Accurate and detailed spectroscopic data are paramount for the unambiguous identification and quality control of this compound.

Spectroscopic Data

The following sections present the available spectroscopic data for **2-Methylquinoline N-oxide**. Due to the limited availability of directly published, comprehensive datasets for this specific molecule, data from closely related analogs and the parent compound, 2-methylquinoline, are provided for comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **2-Methylquinoline N-oxide**.

The chemical shifts are influenced by the electron-withdrawing nature of the N-oxide group, which tends to deshield the protons and carbons of the heterocyclic ring.

Table 1: ^1H NMR Spectroscopic Data of **2-Methylquinoline N-oxide** and Related Compounds

Compound	Solvent	Chemical Shifts (δ , ppm) and Coupling Constants (J, Hz)
2-Methylquinoline N-oxide	CDCl_3	A definitive peak list is not readily available in published literature. However, analysis of reaction mixtures suggests the presence of characteristic aromatic and methyl signals.
7-Methylquinoline N-oxide ^[1]	CDCl_3	8.55–8.52 (m, 2H), 7.74 (d, $J = 8.4$ Hz, 1H), 7.71 (d, $J = 8.4$ Hz, 1H), 7.45 (dt, $J = 8.9, 2.7$ Hz, 1H), 7.22 (dd, $J = 8.4, 6.1$ Hz, 1H), 2.57 (s, 3H)
8-Methylquinoline N-oxide ^[1]	CDCl_3	8.32 (dd, $J = 6.0, 0.6$ Hz, 1H), 7.56 (td, $J = 7.8, 4.5$ Hz, 2H), 7.38–7.30 (m, 2H), 7.10 (dd, $J = 8.4, 6.1$ Hz, 1H), 3.12 (s, 3H)
2-Methylquinoline (Quinaldine) ^[2]	CDCl_3	8.03 (A), 7.759 (B), 7.677 (C), 7.475 (D), 7.271 (E), 2.745 (F)

Table 2: ^{13}C NMR Spectroscopic Data of **2-Methylquinoline N-oxide** and Related Compounds

Compound	Solvent	Chemical Shifts (δ , ppm)
2-Methylquinoline N-oxide	CDCl ₃	Explicit experimental data is not readily available.
7-Methylquinoline N-oxide ^[1]	CDCl ₃	141.7, 141.3, 135.9, 130.9, 128.6, 127.8, 126.4, 119.9, 118.6, 22.0
8-Methylquinoline N-oxide ^[1]	CDCl ₃	141.2, 137.1, 133.4, 133.2, 132.3, 127.9, 126.7, 126.2, 120.5, 24.7

Infrared (IR) Spectroscopy

The IR spectrum of **2-Methylquinoline N-oxide** is expected to show characteristic absorption bands for the aromatic C-H and C=C stretching vibrations, as well as a prominent N-O stretching band, which is a hallmark of N-oxides.

Table 3: Key IR Absorption Bands for **2-Methylquinoline N-oxide**

Functional Group	Expected Absorption Range (cm ⁻¹)	Notes
Aromatic C-H Stretch	3100 - 3000	
Aliphatic C-H Stretch (Methyl)	2980 - 2850	
Aromatic C=C Stretch	1600 - 1450	Multiple bands expected.
N-O Stretch	1300 - 1200	A strong, characteristic band for N-oxides.
C-H Bending (out-of-plane)	900 - 675	Provides information on the substitution pattern of the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **2-Methylquinoline N-oxide**. The molecular ion peak (M^+) is expected at m/z 159, corresponding to the molecular formula $C_{10}H_9NO$. A characteristic fragmentation pathway for N-oxides is the loss of an oxygen atom ($[M-16]^+$).

Table 4: Expected Mass Spectrometry Fragmentation for **2-Methylquinoline N-oxide**

m/z	Fragment	Description
159	$[C_{10}H_9NO]^+$	Molecular Ion (M^+)
143	$[C_{10}H_9N]^+$	Loss of Oxygen ($[M-16]^+$), corresponding to 2-methylquinoline.
142	$[C_{10}H_8N]^+$	Loss of a hydrogen atom from the $[M-16]^+$ fragment.
115	$[C_9H_7]^+$	Loss of HCN from the $[M-16]^+$ fragment.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of **2-Methylquinoline N-oxide**.

Synthesis of 2-Methylquinoline N-oxide

A common method for the synthesis of quinoline N-oxides is the oxidation of the corresponding quinoline.[\[1\]](#)

- **Dissolution:** Dissolve 2-methylquinoline (1 equivalent) in a suitable organic solvent such as dichloromethane (CH_2Cl_2).
- **Oxidation:** Add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) in CH_2Cl_2 dropwise to the stirred solution of 2-methylquinoline at room temperature.
- **Reaction Monitoring:** Monitor the reaction progress by thin-layer chromatography (TLC).

- Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO_3) to neutralize the excess acid. Separate the organic layer, dry it over anhydrous sodium sulfate (Na_2SO_4), and filter.
- Purification: Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of purified **2-Methylquinoline N-oxide** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean, dry NMR tube.
- Data Acquisition: Record ^1H and ^{13}C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ^1H). Use the residual solvent peak as an internal reference.

IR Spectroscopy (FTIR-ATR)

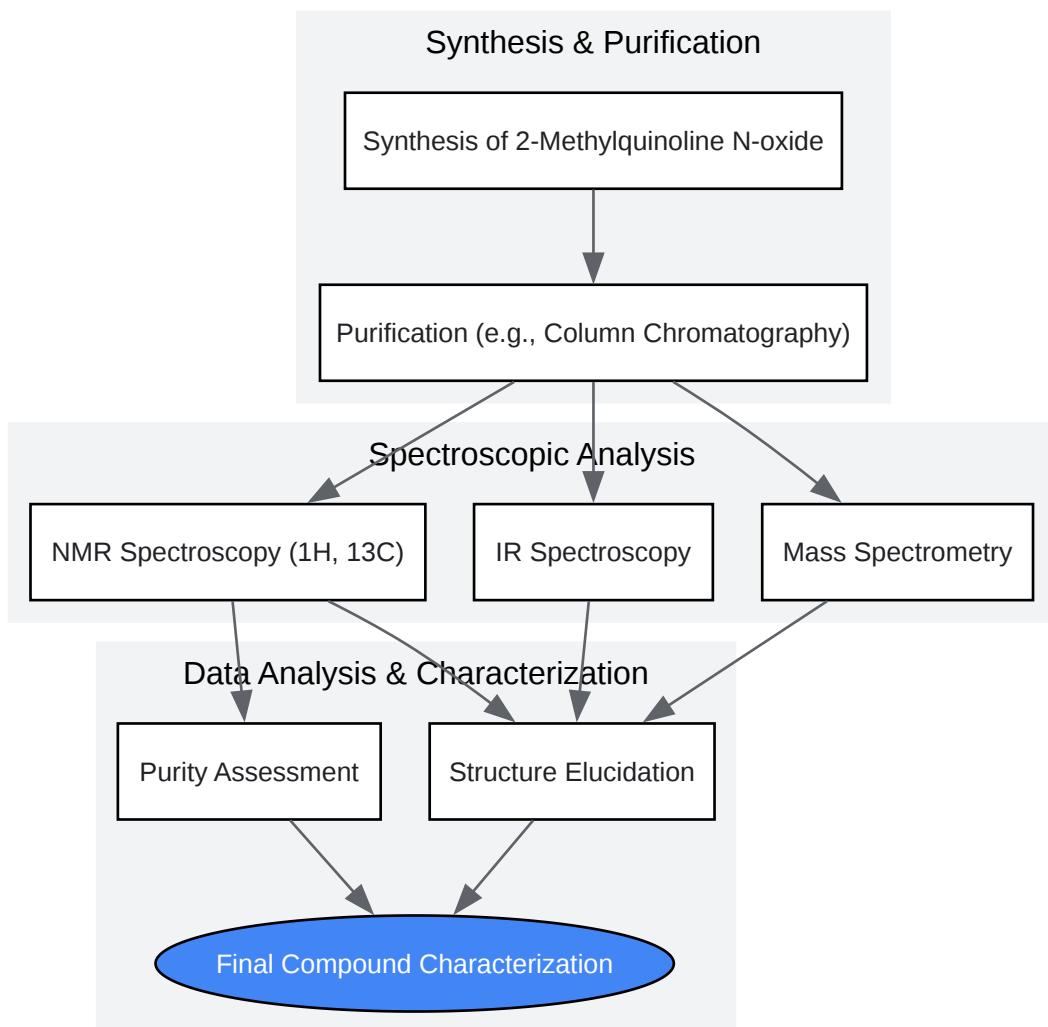
- Sample Preparation: Place a small amount of the solid **2-Methylquinoline N-oxide** sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
- Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum over a typical range of $4000\text{-}400\text{ cm}^{-1}$.
- Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum, which is typically displayed as transmittance or absorbance versus wavenumber.

Mass Spectrometry (EI-MS)

- Sample Introduction: Introduce a dilute solution of **2-Methylquinoline N-oxide** in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC).
- Ionization: Subject the sample to electron ionization (EI) at a standard energy (e.g., 70 eV).
- Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthesized compound like **2-Methylquinoline N-oxide**.



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